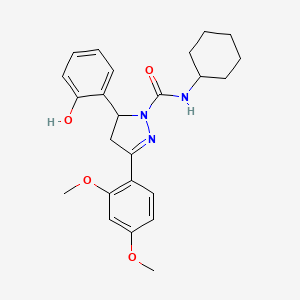![molecular formula C25H26N2OS B12479639 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12479639.png)
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole core, a phenyl group, and a tert-butylphenoxyethyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with thiourea to yield 2-(4-tert-butylphenoxy)ethyl thiourea. The final step involves the cyclization of this intermediate with o-phenylenediamine under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)ethyl acetate
- 4-tert-butylphenyl benzyl ether
- Methyl 2-(4-(tert-butyl)phenyl)acetate
Uniqueness
Compared to similar compounds, 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE stands out due to its benzimidazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C25H26N2OS |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-phenylbenzimidazole |
InChI |
InChI=1S/C25H26N2OS/c1-25(2,3)19-13-15-21(16-14-19)28-17-18-29-24-26-22-11-7-8-12-23(22)27(24)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3 |
InChI Key |
JPDXVNULXKQTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


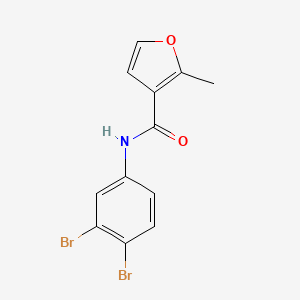
![2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide](/img/structure/B12479559.png)
![4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile](/img/structure/B12479564.png)
![N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)butanamide](/img/structure/B12479571.png)
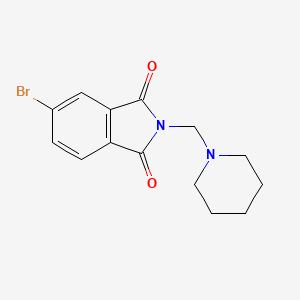
![4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12479580.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B12479593.png)
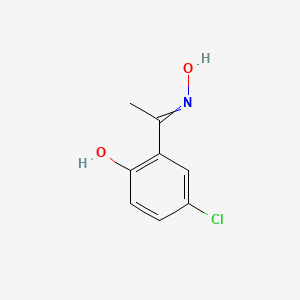
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12479598.png)
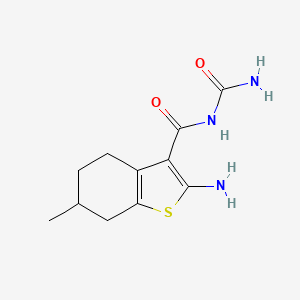
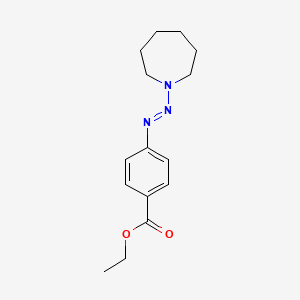
![5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12479614.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(4-fluorophenyl)glycinamide](/img/structure/B12479627.png)
